molecular formula C18H16O3 B14179722 Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- CAS No. 3459-58-3

Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)-

Cat. No.: B14179722
CAS No.: 3459-58-3
M. Wt: 280.3 g/mol
InChI Key: GEOODLRPOTYCMR-UHFFFAOYSA-N
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Description

Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- is an organic compound that belongs to the class of acetic acids. This compound features a unique structure with a furan ring and a naphthalene ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- typically involves multi-step organic reactions. One possible route could be:

    Starting Materials: 2-furylmethyl bromide and 2-methyl-1-naphthylamine.

    Reaction Conditions: The reaction might involve a Friedel-Crafts acylation followed by a coupling reaction.

    Purification: The product can be purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems.

    Optimization: Reaction conditions are optimized for yield and purity.

    Purification: Industrial-scale purification methods like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the furan or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-(2-furylmethyl)-2-(1-naphthyl)-
  • Acetic acid, 2-(2-thienylmethyl)-2-(2-methyl-1-naphthyl)-

Uniqueness

Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- is unique due to its specific combination of a furan ring and a naphthalene ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

3459-58-3

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

3-(furan-2-yl)-2-(2-methylnaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C18H16O3/c1-12-8-9-13-5-2-3-7-15(13)17(12)16(18(19)20)11-14-6-4-10-21-14/h2-10,16H,11H2,1H3,(H,19,20)

InChI Key

GEOODLRPOTYCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(CC3=CC=CO3)C(=O)O

Origin of Product

United States

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